Comparative BTK Inhibitory Potency of Deuterated vs. Non-Deuterated Ibrutinib
The deuterated analog 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide is expected to maintain the same high potency as its non-deuterated parent, ibrutinib, as deuteration at the ethyl group does not alter the core binding pharmacophore [1]. The parent compound, ibrutinib, is a highly potent, selective, and irreversible BTK inhibitor with an IC50 of 0.5 nM [2].
| Evidence Dimension | BTK Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Expected to be ~0.5 nM (inferred from parent) |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM |
| Quantified Difference | Expected to be equivalent (no significant difference) |
| Conditions | Biochemical kinase assay |
Why This Matters
This confirms that the compound's primary pharmacological activity is preserved, allowing researchers to study the impact of deuteration on ADME properties without confounding changes in target potency.
- [1] Tung, R. D., & Morgan, A. J. (2014). Patent WO2014022390A1: Deuterated Ibrutinib. Concert Pharmaceuticals, Inc. View Source
- [2] Honigberg, L. A., Smith, A. M., Sirisawad, M., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
